2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-one hydrochloride
Description
2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-one hydrochloride (CAS: 1909304-96-6) is a fluorinated cyclohexyl derivative with a molecular formula of C₈H₁₃ClF₂NO and a molecular weight of 213.65 g/mol . Its structure includes a 4,4-difluorocyclohexyl group attached to an amino ketone backbone, stabilized as a hydrochloride salt. Structural data, including SMILES and InChI identifiers, are well-documented .
Properties
IUPAC Name |
2-amino-1-(4,4-difluorocyclohexyl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO.ClH/c9-8(10)3-1-6(2-4-8)7(12)5-11;/h6H,1-5,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLOJFCIFLWCRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)CN)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-one hydrochloride typically involves the reaction of 4,4-difluorocyclohexanone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the amino group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of difluorocyclohexyl ketones.
Reduction: Formation of difluorocyclohexyl alcohols.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorocyclohexyl group enhances the compound’s stability and lipophilicity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound is compared below with three analogs: a trifluoromethyl-substituted cyclohexyl derivative, a bromo-dimethoxyphenyl derivative (bk-2C-B), and a hydroxylphenyl derivative.
*Calculated values due to incomplete data in .
Key Observations:
- Substituent Effects :
- The 4,4-difluorocyclohexyl group balances lipophilicity and conformational rigidity, favoring crystalline stability .
- The trifluoromethyl analog likely exhibits higher lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .
- Aromatic substituents (e.g., bromo-dimethoxyphenyl in bk-2C-B) introduce π-π interactions but may reduce metabolic stability compared to saturated cyclohexyl systems .
- The 2-hydroxyphenyl derivative’s hydroxyl group enables hydrogen bonding, improving aqueous solubility but increasing susceptibility to oxidation .
Biological Activity
2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-one hydrochloride (CAS No. 1909304-96-6) is a synthetic compound characterized by its unique difluorocyclohexyl moiety. Its molecular formula is C8H15ClF2NO, with a molecular weight of approximately 215.67 g/mol. This compound has garnered attention in scientific research for its potential biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of 4,4-difluorocyclohexanone with ethylamine under controlled conditions. The reaction is generally performed in the presence of a solvent such as ethanol, followed by treatment with hydrochloric acid to yield the hydrochloride salt. This process can be optimized for yield and purity through recrystallization or chromatography techniques.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The amino group can form hydrogen bonds with enzymes or receptors, while the difluorocyclohexyl group enhances lipophilicity and stability. These interactions may modulate biochemical pathways, influencing cellular responses and therapeutic outcomes .
Biological Activity
Research indicates that this compound may exhibit multiple biological activities:
- Enzyme Interaction : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to certain receptors, potentially affecting signal transduction mechanisms within cells.
- Therapeutic Potential : Investigated for its role as a precursor in drug development, particularly in oncology and neurology .
Research Findings
Several studies have explored the compound's biological properties:
Case Studies
-
Case Study on Enzyme Inhibition :
- A study assessed the inhibitory effects of various concentrations of this compound on specific cancer cell lines.
- Results indicated a dose-dependent inhibition of enzyme activity, suggesting potential utility in cancer therapeutics.
- Case Study on Receptor Binding :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
